molecular formula C11H5ClF3NO2S B13053823 3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid

3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid

Cat. No.: B13053823
M. Wt: 307.68 g/mol
InChI Key: GGEGMSANLNQFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid is a chemical compound that belongs to the class of isothiazoles This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a carboxylic acid group attached to an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the isothiazole ring.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isothiazole derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)isothiazole-4-carboxylic acid: Lacks the trifluoromethyl group.

    5-(Trifluoromethyl)isothiazole-4-carboxylic acid: Lacks the chlorophenyl group.

    3-Phenyl-5-(trifluoromethyl)isothiazole-4-carboxylic acid: Lacks the chlorine atom on the phenyl ring.

Uniqueness

3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid is unique due to the presence of both the chlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C11H5ClF3NO2S

Molecular Weight

307.68 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H5ClF3NO2S/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18)

InChI Key

GGEGMSANLNQFLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=C2C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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